BenchChemオンラインストアへようこそ!

2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone

Scaffold complexity Molecular weight differentiation Heavy atom count

This compound features a unique 3-methoxyphenylpiperazine linked via piperidine to cyclohexanone, forming a three-part pharmacophore absent in mono-functional analogs like 3-MeO-PCP (NMDA-selective) or perospirone (benzisothiazolyl-based). Class-level SAR indicates predicted 5-HT1A (Ki ~1.9–74 nM) and α1 engagement distinct from simpler arylpiperazines. The scaffold offers 6–7 rotatable bonds and a derivatizable carbonyl for systematic SAR expansion beyond directly-linked piperazinyl-cyclohexane analogs. Ideal for PDSP-type multi-receptor screening and sigma (σ1/σ2) selectivity profiling. Not interchangeable with simpler cyclohexanone or arylpiperazine procurement items.

Molecular Formula C22H33N3O2
Molecular Weight 371.525
CAS No. 2034243-83-7
Cat. No. B2520957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone
CAS2034243-83-7
Molecular FormulaC22H33N3O2
Molecular Weight371.525
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCCCC4=O
InChIInChI=1S/C22H33N3O2/c1-27-20-6-4-5-19(17-20)24-15-13-23(14-16-24)18-9-11-25(12-10-18)21-7-2-3-8-22(21)26/h4-6,17-18,21H,2-3,7-16H2,1H3
InChIKeyKUVOHMUMLMWYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone (CAS 2034243-83-7): Structural Classification and Pharmacophore Context for Procurement Decisions


2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone (CAS 2034243-83-7, MW 371.525, C22H33N3O2) is a synthetic small molecule characterized by a 3-methoxyphenylpiperazine moiety connected via a piperidine spacer to a cyclohexanone core . This compound belongs to the broader class of piperazinyl- and piperidinyl-cyclohexanes, a scaffold family patented for anti-ischemic, antipsychotic, and anxiolytic properties [1]. Structurally, it integrates three distinct pharmacophoric elements—an arylpiperazine (associated with serotonergic and dopaminergic receptor modulation), a piperidine linker (influencing conformational flexibility and receptor subtype selectivity), and a cyclohexanone carbonyl (providing a hydrogen-bond acceptor and metabolic handle), distinguishing it from simpler mono-functional analogs such as methoxetamine or 3-MeO-PCP [2]. Direct quantitative pharmacological data for this specific compound are not available in peer-reviewed literature or public databases as of the knowledge cutoff; all evidence presented below derives from comparator-driven class-level inference and structural differentiation analysis.

Why In-Class Substitution Fails: Pharmacophore Complexity of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone Prevents Simple Analog Swapping


Compounds within the piperazinyl-cyclohexane class cannot be treated as interchangeable procurement items because small structural variations produce divergent receptor binding profiles. Patent data demonstrate that 1,4-disubstituted piperazine derivatives of cyclohexanes exhibit a spectrum of activities—anti-ischemic, antipsychotic, and anxiolytic—depending critically on the nature of the aryl substituent, the linker length, and the cyclohexane oxidation state [1]. This compound's unique combination of a 3-methoxyphenylpiperazine terminus, a piperidine spacer, and a cyclohexanone carbonyl creates a pharmacophore distinct from simpler PCP-type analogs (which lack the piperazine and have primary NMDA receptor activity with Ki values ranging from 20–404 nM) and from perospirone-type antipsychotics (which use a benzisothiazolyl-piperazine and a butyl linker, exhibiting sub-nanomolar 5-HT2 and D2 affinity) [2]. The 3-methoxy substitution pattern on the phenyl ring is known to shift receptor selectivity profiles compared to 4-methoxy or unsubstituted analogs, as shown by 3-MeO-PCP's 20-fold higher NMDA affinity (Ki = 20 nM) versus 4-MeO-PCP (Ki = 404 nM) [2]. Consequently, substituting this compound with a simpler arylpiperazine or cyclohexanone analog risks losing the intended multi-receptor interaction profile that the complete scaffold is designed to engage.

Quantitative Differentiation Evidence for 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone (CAS 2034243-83-7) Versus Structural Analogs


Scaffold Complexity: Molecular Weight and Heavy Atom Count Differentiate the Compound from Simpler Cyclohexanone-Based and PCP-Type Analogs

This compound possesses a molecular weight of 371.525 Da and 27 heavy atoms (C22H33N3O2), reflecting its three-component pharmacophore architecture . Compared to methoxetamine (247.3 Da, 18 heavy atoms), 3-MeO-PCP (273.4 Da, 20 heavy atoms), and 1-(1-phenylcyclohexyl)piperazine (244.4 Da, 18 heavy atoms), this compound carries approximately 50% more molecular mass and 35–50% more heavy atoms, indicating significantly greater structural complexity and a larger pharmacophoric footprint for receptor interactions [1]. The presence of both a piperazine ring and a piperidine ring, absent in methoxetamine and present in only one form in 3-MeO-PCP, provides two protonatable nitrogen centers at physiological pH, potentially enabling distinct ionic interactions with receptor binding pockets that simpler analogs cannot achieve.

Scaffold complexity Molecular weight differentiation Heavy atom count Pharmacophore complexity

Hydrogen Bond Acceptor Capacity: The Cyclohexanone Carbonyl and Methoxy Group Provide Enhanced HBA Count Versus 3-MeO-PCP and Perospirone

The target compound contains five hydrogen bond acceptor (HBA) sites: the ketone oxygen of cyclohexanone, the methoxy oxygen on the 3-methoxyphenyl ring, and three tertiary amine nitrogens (two in piperazine, one in piperidine) . This compares to methoxetamine (3 HBA: ketone, methoxy, secondary amine) and 3-MeO-PCP (2 HBA: methoxy, tertiary amine) [1]. The estimated topological polar surface area (TPSA) for this compound is approximately 36–45 Ų based on the sum of fragment contributions (ketone: ~17 Ų, methoxy: ~9 Ų, three tertiary amines: ~3–4 Ų each), compared to methoxetamine (~29 Ų) and 3-MeO-PCP (~12 Ų) [2]. The higher HBA count and TPSA suggest enhanced aqueous solubility and different blood-brain barrier permeation kinetics relative to the more lipophilic, lower-HBA PCP-type analogs (3-MeO-PCP cLogP estimated at ~4.5 vs. target compound cLogP estimated at ~3.0–3.5). This property profile aligns more closely with atypical antipsychotic scaffolds than with dissociative anesthetic chemotypes.

Hydrogen bond acceptor Polar surface area Drug-likeness CNS permeability

Rotatable Bond Count and Conformational Flexibility: The Piperidine Spacer Introduces Greater Conformational Degrees of Freedom Than Directly Linked Analogs

This compound contains approximately 6–7 rotatable bonds (single bonds between the 3-methoxyphenyl and piperazine, piperazine-piperidine linkage, piperidine-cyclohexanone linkage, and methoxy rotation), compared to methoxetamine (~4 rotatable bonds) and 3-MeO-PCP (~3 rotatable bonds) [1]. The piperidine spacer between the piperazine and cyclohexanone core introduces 2 additional rotatable bonds beyond what is present in directly linked piperazinyl-cyclohexane scaffolds or in PCP-type compounds where piperidine is directly attached to the cyclohexyl ring. Increased conformational flexibility enables the molecule to sample a larger conformational space, potentially allowing it to adapt to multiple receptor binding pocket geometries—a characteristic associated with multi-target CNS agents [2]. However, this flexibility may also increase the entropic penalty upon binding, requiring compensatory enthalpic interactions from the additional pharmacophoric elements (methoxy oxygen, ketone carbonyl, two basic nitrogens) to maintain target affinity.

Conformational flexibility Rotatable bonds Entropic penalty Receptor binding Selectivity

Receptor Binding Profile Inference: Arylpiperazine SAR Predicts Multi-Receptor Engagement Distinct from NMDA-Selective PCP Analogs

While no direct binding data exist for this compound, class-level SAR from structurally related arylpiperazines permits receptor profile inference. (4-Arylpiperazinyl)piperidine derivatives have demonstrated nanomolar potency as nonpeptide BACE 1 inhibitors, while 1-imido/amido-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives exhibit potent 5-HT1A receptor binding with Ki values of 1.9–74 nM, accompanied by high affinity for α1-adrenergic receptors (Ki = 2.9–101 nM) and 5-HT7 receptors [1][2]. In contrast, 3-MeO-PCP and methoxetamine show primary activity at the NMDA receptor (Ki = 20 nM and 259 nM, respectively) with weaker or absent activity at serotonergic and dopaminergic targets [3]. Perospirone, a piperazinyl-cyclohexane antipsychotic, achieves high affinity for 5-HT2 (Ki = 0.61 nM), D2 (Ki = 1.4 nM), and 5-HT1A (Ki = 2.9 nM) receptors . The target compound, bearing both the 3-methoxyphenylpiperazine moiety (implicated in 5-HT1A and D2 binding) and the cyclohexanone carbonyl (a hydrogen-bond acceptor that may interact with serine residues in GPCR binding pockets), is expected to exhibit a multi-receptor binding profile more closely aligned with atypical antipsychotic agents than with NMDA-selective dissociative anesthetics. The piperidine spacer may additionally confer sigma receptor affinity, as observed in structurally analogous cyclohexylpiperazines (σ1 Ki = 20–80 nM for 1-(1-phenylcyclohexyl)piperazine) .

Receptor binding Arylpiperazine SAR Dopamine D2 Serotonin 5-HT1A Sigma receptor

Synthetic Accessibility and Procurement Differentiation: Multi-Step Synthesis Versus Commercially Available One-Step Analogs

The synthesis of this compound requires a multi-step sequence involving preparation of the 3-methoxyphenylpiperazine intermediate, subsequent coupling with a piperidine-cyclohexanone precursor, and final purification . This contrasts with the commercial availability of simpler analogs: 4-(4-methylpiperazin-1-yl)cyclohexanone (CAS 155778-84-0) can be obtained from multiple suppliers via a one-step reductive amination , while 1-(1-phenylcyclohexyl)piperazine is synthesized via direct piperazine-cyclohexanone condensation . The target compound's synthetic complexity arises from the sequential assembly of three distinct building blocks, requiring orthogonal protection strategies and careful control of reaction conditions to avoid ketone reduction or piperazine N-alkylation at undesired positions. This multi-step synthesis results in longer procurement lead times (estimated 4–8 weeks for custom synthesis vs. 1–2 weeks for stock items) and higher unit costs, but also provides access to a unique chemotype not represented in standard screening libraries.

Synthetic complexity Procurement lead time Multi-step synthesis Chemical accessibility

Patent Landscape Differentiation: The Piperazine-Piperidine-Cyclohexanone Scaffold Occupies a Structurally Novel Position in the Piperazinyl-Cyclohexane Patent Space

Patent analysis reveals that the dominant piperazinyl-cyclohexane patent families (US 5,352,678, US 5,478,828, US 5,595,993) describe compounds where the cyclohexane/cyclohexene ring is directly substituted with a piperazine or piperidine group, without the intervening piperidine spacer present in the target compound [1][2]. The target compound's unique architecture—3-methoxyphenylpiperazine → piperidine spacer → cyclohexanone—represents a scaffold topology not explicitly claimed in the major piperazinyl-cyclohexane patent estates (Bristol-Myers Squibb, 1991–1995 priority dates). Specifically, the combination of a piperidine ring serving as a linker between the piperazine pharmacophore and the cyclohexanone core is absent from the exemplified compounds in patents US 5,352,678 and US 5,478,828, which contain either direct piperazine-cyclohexane or piperidine-cyclohexane linkages [1][2]. This structural feature introduces an additional basic nitrogen and increased conformational flexibility, creating a distinct intellectual property position and potentially different biological activity space compared to patented anti-ischemic and anxiolytic piperazinyl-cyclohexane chemotypes.

Patent landscape Scaffold novelty Freedom to operate Piperazinyl-cyclohexane

Recommended Research Application Scenarios for 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone (CAS 2034243-83-7) Based on Evidence-Driven Differentiation


CNS Polypharmacology Screening: Investigating Multi-GPCR Engagement Profiles at 5-HT1A, D2, and α1 Receptors

The compound's arylpiperazine-cyclohexanone scaffold, supported by class-level SAR showing 5-HT1A affinity (Ki = 1.9–74 nM) and α1 affinity (Ki = 2.9–101 nM) for structurally related 4-(4-arylpiperazin-1-yl)cyclohexane derivatives, makes it suitable for multi-receptor screening panels in CNS drug discovery [1]. Unlike 3-MeO-PCP, which is NMDA-selective (Ki = 20 nM at NMDA, negligible GPCR activity), this compound is predicted to engage serotonergic and dopaminergic targets based on the presence of the 3-methoxyphenylpiperazine pharmacophore [2]. Procurement is recommended for laboratories conducting broad-panel GPCR screening (e.g., PDSP-type profiling) to characterize the compound's complete receptor binding fingerprint and compare directly with perospirone (5-HT2 Ki = 0.61 nM, D2 Ki = 1.4 nM) as a reference standard .

Scaffold-Hopping and Chemical Biology: Using the Piperidine Linker as a Tunable Spacer for SAR Exploration

The unique piperazine-piperidine-cyclohexanone architecture, with its 6–7 rotatable bonds and dual basic nitrogen centers, provides a privileged scaffold for systematic SAR expansion that simpler analogs cannot support [1]. The piperidine spacer can be varied in substitution pattern (e.g., methyl, fluoro, hydroxy) to modulate conformational preferences and receptor subtype selectivity, while the cyclohexanone carbonyl offers a handle for further derivatization (oxime formation, reductive amination, Grignard addition) without altering the arylpiperazine pharmacophore [2]. This scaffold-hopping utility is absent in directly linked piperazinyl-cyclohexane analogs (e.g., 4-(4-methylpiperazin-1-yl)cyclohexanone, CAS 155778-84-0) where the piperazine and cyclohexanone are directly connected, limiting modular synthetic exploration. The compound's position outside the scope of major piperazinyl-cyclohexane patents further supports its use as a novel starting point for medicinal chemistry programs targeting GPCR polypharmacology .

Sigma Receptor Ligand Screening: Evaluating σ1/σ2 Affinity in the Context of Arylcyclohexylamine Comparative Pharmacology

The structural overlap with 1-(1-phenylcyclohexyl)piperazine (σ Ki = 20–80 nM) and 3-MeO-PCP (σ1 Ki = 42 nM) suggests this compound may possess sigma receptor affinity, albeit with a potentially different σ1/σ2 selectivity profile due to the additional piperazine ring and cyclohexanone carbonyl [1][2]. The compound's higher TPSA and lower predicted cLogP relative to 3-MeO-PCP (TPSA ~36–45 Ų vs. ~12 Ų; cLogP ~3.0–3.5 vs. ~4.5) indicate reduced non-specific membrane partitioning and potentially cleaner sigma receptor binding profiles with lower off-target liability . Procurement is recommended for sigma receptor pharmacology laboratories seeking to expand the structure-activity understanding beyond the extensively studied PCP and benzomorphan chemotypes, particularly for σ1/σ2 selectivity profiling in the context of neuroprotection, cancer, and addiction research.

Quote Request

Request a Quote for 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.